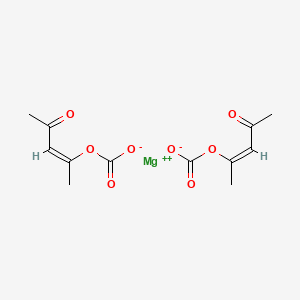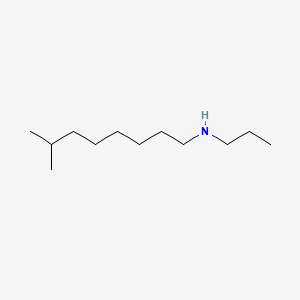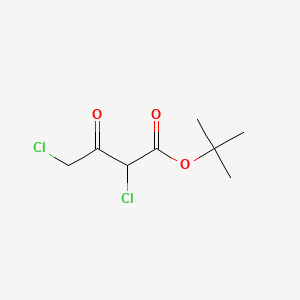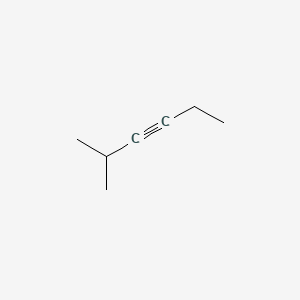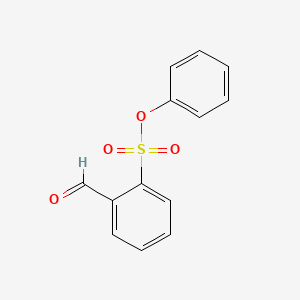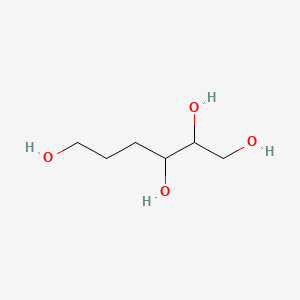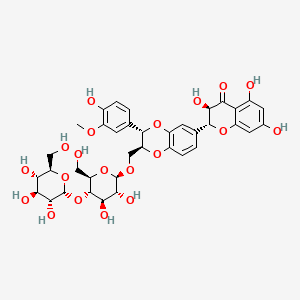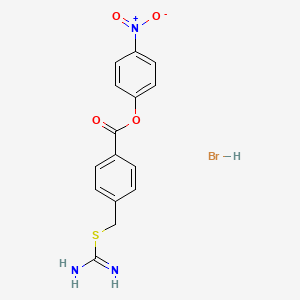
(4-Nitrophenyl) 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Nitrophenyl) 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide is a complex organic compound with a molecular formula of C15H14BrN3O4S. This compound is notable for its unique structure, which includes a nitrophenyl group and a carbamimidoylsulfanylmethyl group attached to a benzoate moiety. The hydrobromide salt form enhances its solubility and stability, making it useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl) 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide typically involves multiple steps. One common method starts with the nitration of phenol to produce 4-nitrophenol. This is followed by the introduction of the carbamimidoylsulfanylmethyl group through a series of reactions involving thiourea and formaldehyde. The final step involves esterification with benzoic acid and conversion to the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions
(4-Nitrophenyl) 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like sodium methoxide or potassium hydroxide can be used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Major Products Formed
Reduction: 4-Aminophenyl 4-(carbamimidoylsulfanylmethyl)benzoate
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(Carbamimidoylsulfanylmethyl)benzoic acid and 4-nitrophenol.
科学的研究の応用
(4-Nitrophenyl) 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of (4-Nitrophenyl) 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The carbamimidoylsulfanylmethyl group can form covalent bonds with proteins, affecting their function. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
4-Nitrophenol: A simpler compound with similar nitrophenyl functionality.
4-Aminophenol: The reduced form of 4-nitrophenol, used in various chemical applications.
Benzoic Acid Derivatives: Compounds with similar benzoate moieties but different substituents.
Uniqueness
(4-Nitrophenyl) 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a versatile compound in research and industrial applications.
特性
CAS番号 |
38597-31-8 |
|---|---|
分子式 |
C15H14BrN3O4S |
分子量 |
412.3 g/mol |
IUPAC名 |
(4-nitrophenyl) 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide |
InChI |
InChI=1S/C15H13N3O4S.BrH/c16-15(17)23-9-10-1-3-11(4-2-10)14(19)22-13-7-5-12(6-8-13)18(20)21;/h1-8H,9H2,(H3,16,17);1H |
InChIキー |
KBIGHXMSEKHWJJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CSC(=N)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-].Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


